Cas no 478239-04-2 (4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester
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- Inchi: 1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3
- InChI Key: XPUYKWCGGQXQOC-UHFFFAOYSA-N
- SMILES: N1C(C(OC)=O)=CC2SC(C)=C(Br)C1=2
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6743042-0.05g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 0.05g |
$153.0 | 2025-02-19 | |
| Enamine | EN300-6743042-0.1g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 0.1g |
$228.0 | 2025-02-19 | |
| Enamine | EN300-6743042-0.25g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 0.25g |
$325.0 | 2025-02-19 | |
| Enamine | EN300-6743042-0.5g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 0.5g |
$512.0 | 2025-02-19 | |
| Enamine | EN300-6743042-1.0g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 1.0g |
$656.0 | 2025-02-19 | |
| Enamine | EN300-6743042-2.5g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 2.5g |
$1287.0 | 2025-02-19 | |
| Enamine | EN300-6743042-5.0g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 5.0g |
$1903.0 | 2025-02-19 | |
| Enamine | EN300-6743042-10.0g |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95.0% | 10.0g |
$2823.0 | 2025-02-19 | |
| Aaron | AR028JW0-50mg |
methyl3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95% | 50mg |
$236.00 | 2025-02-16 | |
| Aaron | AR028JW0-100mg |
methyl3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
478239-04-2 | 95% | 100mg |
$339.00 | 2025-02-16 |
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester
Exploring the Properties and Applications of 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester (CAS No. 478239-04-2)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester (CAS No. 478239-04-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the thienopyrrole family, a class of molecules known for their unique electronic properties and biological activities. With the increasing demand for novel drug candidates and advanced materials, researchers are actively exploring the potential of 3-bromo-2-methyl thienopyrrole derivatives like this ester.
The molecular structure of 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester features a fused thiophene-pyrrole ring system, which contributes to its interesting chemical behavior. The presence of the bromo substituent at the 3-position and methyl group at the 2-position makes this compound particularly valuable for further synthetic modifications. Current trends in medicinal chemistry show growing interest in such halogenated heterocycles, as they often exhibit enhanced binding affinity to biological targets.
In pharmaceutical applications, thienopyrrole carboxylate derivatives have shown promise as potential building blocks for drug development. The methyl ester functionality in this compound provides an excellent handle for subsequent hydrolysis or transesterification reactions, making it a versatile intermediate. Recent publications in top journals have highlighted the importance of brominated heterocyclic compounds in developing new kinase inhibitors and antimicrobial agents, areas that align perfectly with current healthcare challenges.
From a materials science perspective, the 4H-Thieno[3,2-b]pyrrole core structure exhibits interesting optoelectronic properties. Researchers working on organic semiconductors and conductive polymers are particularly interested in such π-conjugated systems. The electron-withdrawing carboxylic ester group combined with the electron-rich thienopyrrole moiety creates a push-pull system that could be valuable for designing new organic electronic materials.
The synthesis of 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multi-step procedures starting from commercially available thiophene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing focus on sustainable manufacturing. Recent advances in C-H activation methodologies could potentially streamline the production of such valuable intermediates.
Analytical characterization of CAS 478239-04-2 involves standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's stability under various conditions is an important consideration for both research and potential commercial applications. Proper storage recommendations typically suggest protection from light and moisture at controlled temperatures to maintain the integrity of this brominated heterocyclic ester.
Market trends indicate growing demand for specialized pharmaceutical intermediates like this thienopyrrole derivative. With the continuous expansion of contract research and manufacturing services, compounds such as 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester are becoming increasingly important in the fine chemicals supply chain. Suppliers are now offering custom synthesis and bulk quantities to meet the needs of drug discovery programs worldwide.
Future research directions for this compound may explore its potential in catalysis or as a ligand in transition metal complexes. The presence of both nitrogen and sulfur heteroatoms in the thienopyrrole ring system could lead to interesting coordination chemistry. Additionally, the development of more efficient synthetic routes to access this bromomethyl thienopyrrole carboxylate remains an active area of investigation in organic chemistry laboratories.
For researchers considering working with 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-2-methyl-, methyl ester, it's important to consult the latest safety data sheets and handle the material according to good laboratory practices. While not classified as hazardous under standard regulations, proper personal protective equipment should always be used when handling any fine chemicals, including this heterocyclic ester compound.
In conclusion, CAS 478239-04-2 represents an interesting example of functionalized thienopyrrole chemistry with potential applications across multiple scientific disciplines. Its unique structural features make it valuable for both medicinal chemistry and materials science applications. As research continues to uncover new properties and applications for such brominated heterocyclic compounds, we can expect to see growing interest in this and related thienopyrrole derivatives in the coming years.
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